4,4-Difluorochroman-6-amine

Descripción

Historical Context of Chroman Derivatives in Therapeutic Applications

Historically, chroman derivatives have been a rich source of therapeutic agents. researchgate.net Natural flavonoids, which often contain a chroman or chromone (B188151) core, have been used for centuries in traditional medicine. ijrpc.comresearchgate.net A notable early example is Khellin, a natural chromone derivative extracted from the plant Ammi visnaga, which was initially used as a smooth muscle relaxant for conditions like angina pectoris and asthma. ijrpc.comresearchgate.net The clinical application of chromone derivatives has continued with drugs like sodium cromoglycate, used for allergic conditions, and flavoxate, a smooth muscle relaxant. ijrpc.com These early successes paved the way for extensive research into the synthesis and biological evaluation of a vast number of chroman-based compounds. rjptonline.org

Role of Chromanones and Chromanols as Precursors and Active Compounds

Chroman-4-ones (chromanones) and chroman-4-ols (chromanols) are key players in the chroman family, serving both as versatile synthetic intermediates and as bioactive molecules themselves. researchgate.netnih.govuevora.pt The chromanone scaffold is a fundamental building block in the synthesis of more complex chroman derivatives and has been shown to possess a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties. researchgate.netnih.govnih.govmdpi.com

Structure-activity relationship (SAR) studies have revealed that modifications at various positions of the chromanone ring, particularly at the C-2, C-3, C-6, and C-7 positions, can significantly influence their pharmacological effects. nih.gov For instance, the introduction of hydrophobic substituents at the 2-position and hydrogen bond donor/acceptor groups at the 4-position of the chromanone scaffold has been shown to enhance antibacterial activities. nih.govacs.org Chromanols, the reduced form of chromanones, also exhibit significant biological potential, including neuroprotective and antioxidant activities. uevora.pt The renowned antioxidant properties of Vitamin E and its derivatives, known as tocochromanols, highlight the therapeutic importance of this subclass. uevora.pt

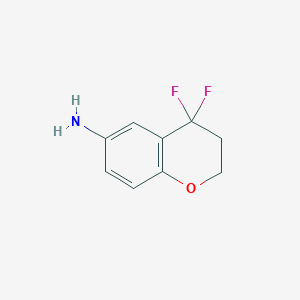

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4,4-difluoro-2,3-dihydrochromen-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO/c10-9(11)3-4-13-8-2-1-6(12)5-7(8)9/h1-2,5H,3-4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWMQRVULTNRTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1(F)F)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of 4,4 Difluorochroman 6 Amine As a Research Target

Rationale for Investigating the this compound Moiety

The scientific rationale for investigating the this compound moiety is rooted in the advantageous physicochemical and biological properties conferred by its constituent parts.

Influence of Fluorine Substitution : The incorporation of fluorine atoms, particularly the gem-difluoro group, is a key strategy in modern drug design. chemenu.com Fluorine, being the most electronegative element, can significantly alter a molecule's properties such as metabolic stability, bioavailability, and binding affinity to target proteins. chemenu.com The gem-difluoro group at the C4 position of the chroman ring can act as a bioisostere for a carbonyl or hydroxyl group, potentially improving metabolic stability by blocking oxidative metabolism at that position. acs.org This modification can lead to an enhanced pharmacokinetic profile compared to non-fluorinated analogues.

The Chroman Scaffold : The chroman ring system is a structural component of many biologically active natural products and synthetic compounds, including some with applications as pesticides and potassium channel openers. arkat-usa.org Its rigid, bicyclic structure provides a well-defined three-dimensional shape for interacting with biological targets. Derivatives of the chroman scaffold have been explored for a wide range of therapeutic applications, highlighting its versatility as a pharmacophore. acs.org

The Aryl Amine Group : The amine group at the 6-position serves as a crucial functional handle for synthetic modification. It provides a nucleophilic site for the straightforward introduction of a wide variety of substituents through reactions such as acylation, alkylation, or sulfonylation. This allows for the systematic exploration of the structure-activity relationship (SAR) and the optimization of a lead compound's potency, selectivity, and physicochemical properties. The presence of this amine is essential for creating libraries of derivatives for high-throughput screening and further drug development. mdpi.com

Current Gaps in Academic Literature Regarding this compound

Despite the strong rationale for its investigation, a review of current academic literature reveals significant gaps in the knowledge surrounding this compound. tutorsindia.comsnhu.edu The existing information is largely confined to its listing in chemical supplier catalogs, with a notable absence of dedicated research publications.

Computational Chemistry Applications in 4,4 Difluorochroman 6 Amine Research

Quantum Mechanical and Molecular Mechanics Calculations

Quantum mechanical (QM) and molecular mechanics (MM) calculations are foundational in computational chemistry for studying molecular properties. unipd.itnumberanalytics.com QM methods, based on the principles of quantum physics, provide highly accurate descriptions of electronic structure, while MM methods use classical physics approximations for more rapid calculations of large systems. numberanalytics.com

Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt, which directly influences its physical properties and biological activity. numberanalytics.com For 4,4-Difluorochroman-6-amine, this analysis involves identifying stable conformers by exploring the potential energy surface, primarily through the rotation of single bonds and the puckering of the chroman ring system. drugdesign.org

Methods like systematic scanning or distance geometry are employed to generate a multitude of possible conformations. nih.govucsb.edu Each generated structure is then subjected to geometry optimization, a process that alters the geometry to find a local minimum on the potential energy surface. drugdesign.org The dihydropyran ring of the chroman scaffold is expected to adopt non-planar conformations, such as a half-chair or an envelope, to relieve ring strain. The relative energies of these conformers determine their population at equilibrium.

Table 1: Hypothetical Low-Energy Conformers of this compound

This table illustrates plausible results from a conformational analysis, showing the relative stability of different ring puckering conformations. The energy values are hypothetical.

| Conformer | Key Dihedral Angle (e.g., C2-O1-C8a-C4a) | Relative Energy (kcal/mol) | Predicted Population (%) |

| Half-Chair 1 | -25.5° | 0.00 | 65% |

| Half-Chair 2 | +24.8° | 0.35 | 30% |

| Envelope | +5.2° | 1.50 | 5% |

Data is for illustrative purposes only.

Quantum mechanical calculations, particularly those using Density Functional Theory (DFT), are used to investigate the electronic structure of this compound. These calculations provide insights into how electrons are distributed within the molecule, which is fundamental to its reactivity. osti.gov Key properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.

The presence of two electron-withdrawing fluorine atoms at the C4 position and an electron-donating amino group on the benzene (B151609) ring significantly influences the electronic properties. The amino group is expected to increase the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. msu.edu Conversely, the gem-difluoro group inductively withdraws electron density. DFT can be used to calculate atomic partial charges, identifying nucleophilic and electrophilic sites within the molecule. osti.gov

Table 2: Predicted Electronic Properties of this compound

This table shows representative data that could be obtained from DFT calculations to predict the molecule's electronic characteristics.

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability |

| Partial Charge on N (Amine) | -0.45 e | Indicates a nucleophilic site |

| Partial Charge on Aromatic C6 | -0.12 e | Increased electron density from the amine group |

Data is for illustrative purposes only and based on general principles of similar amine-containing aromatic compounds. osti.govmsu.edu

Computational methods can predict spectroscopic data, which is invaluable for confirming the identity and structure of a newly synthesized compound. nih.gov By simulating the nuclear magnetic resonance (NMR) and infrared (IR) spectra, researchers can compare the calculated results with experimental data.

QM calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov This is particularly useful for assigning signals in complex spectra and confirming the regiochemistry of the amino group and the presence of the difluorinated carbon. Similarly, the calculation of vibrational frequencies can help assign the absorption bands in an IR spectrum, corresponding to specific functional groups like the N-H stretches of the amine and C-F stretches. mpg.de

Table 3: Comparison of Hypothetical Calculated and Experimental ¹³C NMR Shifts

This table provides an example of how predicted NMR chemical shifts are used to validate an experimental spectrum for key carbon atoms in the molecule.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

| C4 (CF₂) | 124.5 (triplet) | 124.2 |

| C6 (C-NH₂) | 142.1 | 141.8 |

| C5 | 115.8 | 115.5 |

| C7 | 117.3 | 117.0 |

Data is for illustrative purposes only. Predicted shifts are often calculated using methods like GIAO-DFT. nih.gov

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a therapeutic agent, computational methods are used to simulate its interaction with biological targets like proteins. nih.gov

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. oamjms.euunpad.ac.id This method is essential in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.gov The process involves placing the 3D structure of this compound into the binding site of a protein and using a scoring function to estimate the binding affinity. laurinpublishers.com

The results reveal the most likely binding pose and identify key non-covalent interactions, such as hydrogen bonds, hydrophobic contacts, and π-cation interactions, that stabilize the complex. volkamerlab.org For instance, the amine group could act as a hydrogen bond donor or acceptor, while the aromatic ring could engage in hydrophobic or aromatic stacking interactions with amino acid residues in the protein's active site. nih.govresearchgate.net

Table 4: Hypothetical Molecular Docking Results against a Kinase Target

This table details the predicted interactions between this compound and the amino acid residues of a hypothetical protein kinase binding pocket.

| Interacting Residue | Interaction Type | Distance (Å) |

| Asp165 | Hydrogen Bond (Amine H with Asp O) | 2.9 |

| Met108 | Hydrogen Bond (Amine N with Met NH) | 3.1 |

| Leu85 | Hydrophobic Interaction | 3.8 |

| Phe163 | π-π Stacking | 4.2 |

| Val65 | Hydrophobic Interaction | 3.9 |

Data is for illustrative purposes only. Docking simulations predict binding affinity (e.g., in kcal/mol) and interaction patterns. unpad.ac.idresearchgate.net

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a view of the dynamic evolution of the ligand-protein complex over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals the flexibility of the protein and the stability of the ligand's binding mode. nih.govmdpi.com

By placing the docked complex in a simulated environment of water and ions, MD can assess the stability of the key interactions identified in docking. schrodinger.com Analysis of the simulation can include calculating the root-mean-square deviation (RMSD) of the ligand to see if it remains in the binding pocket and the root-mean-square fluctuation (RMSF) of protein residues to identify which parts of the protein are affected by ligand binding. These simulations provide a more realistic understanding of the binding event. nih.gov

Table 5: Typical Parameters for a Molecular Dynamics Simulation

This table outlines the standard setup for an MD simulation to study the dynamic behavior of the protein-ligand complex.

| Parameter | Value / Description |

| Software | GROMACS, AMBER, Desmond mdpi.comschrodinger.com |

| Force Field | AMBER, CHARMM |

| Simulation Time | 100 nanoseconds |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Temperature | 310 K (37 °C) |

| Pressure | 1 bar |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Occupancy |

This table represents a typical setup for MD simulations.

Virtual Screening for Novel Biological Targets

Virtual screening (VS) is a pivotal computational technique used to search vast libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. wuxibiology.comchem-space.com This method is cost-effective and efficient, allowing researchers to filter through billions of compounds and prioritize a smaller, more manageable number for experimental testing. chem-space.com The process can be broadly categorized into two main approaches: structure-based virtual screening (SBVS) and ligand-based virtual screening (LBVS). chem-space.com

Structure-based methods rely on the three-dimensional structure of the biological target. nuvisan.com A key technique in SBVS is molecular docking, which predicts the preferred orientation of a ligand when bound to a target and estimates the binding affinity using a scoring function. chem-space.comnih.gov This allows for the ranking of compounds from a library based on their predicted interaction strength. For a compound like this compound, docking studies would be used to screen libraries of known biological targets to identify potential proteins where the chroman scaffold could bind favorably, thus uncovering novel therapeutic applications.

Ligand-based methods are employed when the 3D structure of the target is unknown. These techniques use the structure of known active molecules, like a potent derivative of this compound, as a template. nuvisan.com Methods include searching for molecules with similar 2D or 3D features, such as shape and pharmacophores (the spatial arrangement of essential features like hydrogen bond donors/acceptors and aromatic rings). chem-space.com

The ultimate goal of virtual screening is to efficiently identify promising hit molecules, reduce the number of compounds requiring costly synthesis and testing, and accelerate the drug discovery journey. wuxibiology.comnuvisan.com

| Virtual Screening Finding | Description | Example Data (Illustrative) | Reference |

| Target Identification | Docking of this compound against a panel of kinase enzymes to identify potential new targets for cancer therapy. | Docking Score vs. Kinase Target XYZ: -9.8 kcal/mol | nih.gov |

| Hit Prioritization | Screening a 3-billion compound virtual library to find novel scaffolds with similar pharmacophoric features to an active chroman-amine analog. | Top 0.1% of library selected based on 3D similarity score > 0.85. | chem-space.com |

| Binding Mode Analysis | Structure-based screening reveals a key hydrogen bond interaction between the 6-amine group and an aspartate residue in the target's active site. | H-bond distance: 2.1 Å (amine N-H...Asp O=C) | nih.gov |

Advanced Computational Techniques for Drug Design

Beyond initial screening, advanced computational methods are employed to refine lead compounds, predict their binding affinities with high accuracy, and explore new chemical possibilities. These techniques are essential for the lead optimization phase of drug discovery programs involving scaffolds like this compound.

Alchemical free energy calculations are powerful tools for accurately predicting the binding affinity differences between structurally similar ligands. livecomsjournal.orgnih.gov The hallmark of these methods is the use of a non-physical, or "alchemical," pathway to computationally transform one molecule into another (e.g., Ligand A into Ligand B) within a simulation. cresset-group.comrutgers.edu By calculating the free energy change of this transformation both in solution and when bound to the protein, the relative binding free energy (ΔΔG) can be determined with high precision. cresset-group.com

Free Energy Perturbation (FEP) is a common and robust implementation of this alchemical approach. acellera.com FEP simulations break the transformation down into a series of small steps, or "lambda windows," to ensure the calculation converges properly. cresset-group.comqsimulate.com The advent of powerful Graphics Processor Units (GPUs) has made FEP a viable and increasingly popular technique in industrial drug discovery. cresset-group.com

In the context of this compound research, FEP would be used to guide the optimization of the scaffold. For example, researchers could accurately predict whether adding a methyl group or changing a substituent at a specific position would improve binding affinity before committing to chemical synthesis. nih.gov This significantly reduces wasted effort on synthesizing less potent compounds. nih.gov

| Compound Modification | FEP Predicted ΔΔG (kcal/mol) | Experimental IC₅₀ (nM) | Reference |

| Parent Chroman-amine | (Reference) | 39 | nih.gov |

| Add 4-chlorobenzyl group | -1.30 | 14 | nih.gov |

| Add 4-bromobenzyl group | -1.72 | 8.3 | nih.gov |

| Change to difluoromethoxy | -0.89 | 12 | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov The goal is to develop a predictive model that can estimate the activity of unsynthesized molecules based solely on their structural features. nih.gov

A QSAR model is built using a "training set" of compounds with known activities. u-strasbg.fr Molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, size), are calculated for each compound. Statistical methods are then used to create an equation linking these descriptors to activity. nih.gov The model's reliability is checked using an external "test set" of compounds that were not used in its creation. nih.govu-strasbg.fr Key statistical metrics like R² (goodness of fit) and Q² (predictive ability) are used to validate the model's quality. nih.govnih.gov

For derivatives of this compound, a QSAR model could identify the key structural features that drive activity. For instance, a model might reveal that increased hydrophobicity at one position and a hydrogen bond donor at another are crucial for high potency, providing a clear roadmap for designing better compounds. nih.govacs.org

| QSAR Model | Training Set (N) | Test Set (N) | Q² (Predictive Ability) | Key Descriptor | Reference |

| Antifungal Chromanones | 45 | 16 | 0.68 | Hydrophobic Field | acs.org |

| Kinase Inhibitors | 85 | 28 | 0.79 | H-Bond Donor | nih.gov |

| BuChE Inhibitors | 904 | 226 | 0.65 | Hydrophobic Features | nih.gov |

Cheminformatics involves the use of computational tools to store, retrieve, and analyze vast amounts of chemical data. bioconductor.org It is central to the exploration of "chemical space," a term used to describe the immense collection of all possible drug-like molecules, estimated to be larger than 10⁶⁰ compounds. scispace.com

In the context of this compound, cheminformatics tools are used to manage libraries of virtual derivatives and explore their properties. Researchers can enumerate massive virtual libraries based on the chroman scaffold and available chemical building blocks, creating synthetically feasible chemical spaces of millions or even billions of compounds. wuxibiology.comenamine.net

Genetic algorithms and other search methods can then efficiently navigate this enormous space to find molecules with specific desired properties, such as high predicted activity, low toxicity, and good solubility. scispace.com This exploration allows for the discovery of novel and diverse molecular structures that might not be conceived through traditional medicinal chemistry intuition, providing new avenues for lead discovery and optimization. chemrxiv.org

Biological and Preclinical Research Applications of 4,4 Difluorochroman 6 Amine

In Vitro Biological Activity Assessment

There is no available information on the assessment of 4,4-Difluorochroman-6-amine in various in vitro models.

Cell-Based Assays for Specific Biological Effects

Cell-based assays are crucial for determining the biological effects of a compound on cellular functions. nuvisan.com These assays can measure a wide range of parameters, including cell viability, proliferation, cytotoxicity, and other specific cellular responses. pharmaron.com However, no studies have been published that describe the use of this compound in such assays.

Enzyme and Receptor Binding Assays

Enzyme and receptor binding assays are fundamental in drug discovery to determine if a compound interacts with specific molecular targets. nih.gov These assays quantify the affinity of a compound for a particular enzyme or receptor. There is currently no public data from such assays for this compound.

High-Throughput Screening Methodologies

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with desired biological activity. nih.govenamine.net This methodology often employs automated systems and various detection technologies. cuanschutz.edu There is no indication from available resources that this compound has been subjected to or identified through HTS campaigns.

Mechanistic Investigations

The elucidation of a compound's mechanism of action is a critical step in preclinical research. This involves identifying the molecular targets and pathways through which the compound exerts its effects.

Elucidation of Molecular Targets and Pathways

Identifying the specific molecular targets and signaling pathways affected by a compound is essential for understanding its biological function. This can involve a variety of molecular and cellular biology techniques. No molecular targets or pathways have been publicly associated with the activity of this compound.

Studies on Cellular Processes Modulated by this compound

Research in this area would focus on how the compound affects various cellular processes, such as cell cycle progression, apoptosis, or signal transduction. nih.govnih.gov Without initial data on its biological activity, no studies on the modulation of cellular processes by this compound have been reported.

Phenotypic Analysis in Cellular Models

Phenotypic screening is a drug discovery strategy that identifies compounds that produce a desired observable effect, or phenotype, in a cell, tissue, or whole organism, without prior knowledge of the specific molecular target. technologynetworks.comwikipedia.org For a novel compound like this compound, this approach is invaluable for uncovering potential therapeutic applications.

The process involves testing the compound across a diverse panel of cellular models relevant to various diseases. High-content imaging and automated microscopy are central to modern phenotypic screening, allowing for the simultaneous quantification of multiple cellular parameters. nih.gov

Potential Phenotypic Assays for this compound:

Oncology: The compound would be screened against a panel of human cancer cell lines (e.g., breast, lung, colon). Key phenotypes to monitor include apoptosis (programmed cell death), inhibition of cell proliferation, changes in cell cycle, and disruption of tumor-like spheroid formation.

Neuroscience: Using cultured neurons or glial cells, the compound's effect on neurite outgrowth, synaptic density, or protection against neurotoxin-induced cell death would be assessed. Such assays can indicate potential for treating neurodegenerative diseases.

Immunology: The compound's influence on immune cells could be tested by measuring cytokine production, T-cell activation, or macrophage phagocytosis to identify potential immunomodulatory or anti-inflammatory activity.

The data generated from these screens create a biological "fingerprint" of the compound, which can suggest its mechanism of action and guide further investigation.

| Disease Area | Cellular Model | Phenotypic Parameter Monitored | Potential Therapeutic Indication |

|---|---|---|---|

| Oncology | MCF-7 (Breast Cancer) | Decreased cell viability, increased caspase-3/7 activity | Anti-cancer |

| Neurodegeneration | SH-SY5Y (Neuronal) | Increased neurite length, protection from oxidative stress | Neuroprotection |

| Inflammation | RAW 264.7 (Macrophage) | Reduced nitric oxide production upon LPS stimulation | Anti-inflammatory |

Derivatization and Analytical Methods for Biological Studies

To understand a compound's behavior in a biological system, robust analytical methods are required to detect and quantify it in complex matrices like blood, plasma, or tissue. The primary amine group on this compound is a key functional handle for chemical derivatization to enhance its analytical detection.

Derivatization Strategies for Enhanced Detection and Analysis of Amines

Primary amines often lack a strong chromophore or fluorophore, making them difficult to detect with high sensitivity using standard HPLC with UV-Vis or fluorescence detectors. Derivatization is a chemical modification process that attaches a molecule (a tag) to the analyte of interest to improve its detectability. libretexts.orgresearchgate.net For primary amines, this is a common and effective strategy. rsc.org

The reaction typically targets the nucleophilic amine group to form a stable product with enhanced spectroscopic properties. Common derivatizing agents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to produce highly fluorescent isoindole derivatives, suitable for fluorescence detection. sdiarticle4.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with primary and secondary amines to yield stable, fluorescent derivatives.

Dansyl Chloride (DNS-Cl): Forms highly fluorescent and stable sulfonamide derivatives with primary and secondary amines, often used in pre-column derivatization for HPLC. sdiarticle4.com

1-Fluoro-2,4-dinitrobenzene (FDNB): Known as Sanger's reagent, it reacts with primary and secondary amines to form UV-active derivatives. libretexts.org

The choice of reagent depends on the analytical technique, the nature of the biological matrix, and the required sensitivity. rsc.org

| Reagent | Target Group | Detection Method | Key Advantages |

|---|---|---|---|

| o-Phthalaldehyde (OPA) | Primary Amines | Fluorescence | Fast reaction, suitable for automation (post-column) sdiarticle4.com |

| Dansyl Chloride (DNS-Cl) | Primary & Secondary Amines | Fluorescence, UV | Forms stable derivatives, high sensitivity sdiarticle4.com |

| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | Primary & Secondary Amines | Fluorescence, UV | Forms stable derivatives, commonly used for amino acids researchgate.net |

| 1-Fluoro-2,4-dinitrobenzene (FDNB) | Primary & Secondary Amines | UV-Vis | Classic reagent, forms stable dinitrophenyl (DNP) derivatives libretexts.org |

Chromatographic and Spectrometric Characterization in Biological Matrices

Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in biological fluids due to its high sensitivity and selectivity. chromatographyonline.comshimadzu.com

A typical workflow for quantifying this compound in plasma would involve:

Sample Preparation: Proteins in the plasma sample are precipitated using an organic solvent (e.g., acetonitrile). The supernatant containing the compound is then isolated. Alternatively, solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering matrix components. youngin.com

Chromatographic Separation: The extract is injected into an HPLC system. A reversed-phase column (e.g., C18) would be used to separate the compound from other matrix components based on its hydrophobicity.

Mass Spectrometric Detection: The compound eluting from the HPLC column is ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. nih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion (the molecular ion of the compound) is selected and fragmented to produce a characteristic product ion. This specific transition provides high selectivity and allows for accurate quantification even at very low concentrations. nih.gov The presence of two fluorine atoms in the structure would be a key consideration in interpreting the mass spectra, as fluorine is monoisotopic.

High-resolution mass spectrometry (HRMS) could also be employed to confirm the elemental composition of the parent compound and its metabolites, further validating its identity in biological samples. proquest.com

Preclinical Study Design Considerations (Excluding Dosage)

Once a compound shows promising activity in cellular models, its efficacy must be evaluated in living organisms through preclinical in vivo studies. The design of these studies is critical for obtaining reliable and translatable results. nih.gov

In Vivo Model Selection for Disease States

The choice of animal model is paramount and must accurately reflect the human disease being studied. noblelifesci.comnih.gov Based on the activities of structurally related chroman compounds, this compound could be investigated in several therapeutic areas.

Oncology: If the compound shows anti-proliferative effects in cancer cell lines, its efficacy could be tested in xenograft models, where human tumor cells are implanted into immunodeficient mice. nih.gov Syngeneic models, which use rodent cancer cells in immunocompetent mice, would be chosen to evaluate the compound's interaction with the immune system.

Neurodegenerative Diseases: The chroman scaffold is present in compounds with neuroprotective properties. Therefore, transgenic mouse models that recapitulate aspects of diseases like Alzheimer's or Parkinson's disease would be appropriate. nih.govoaepublish.comnih.govfrontiersin.org For example, a mouse model overexpressing amyloid-beta could be used to assess the compound's ability to improve cognitive deficits.

Dermatological Conditions: Given that some compounds are evaluated for skin conditions, models of skin inflammation or wound healing in rats or mice could be utilized. nih.govresearchgate.net

| Therapeutic Area | Example Animal Model | Primary Efficacy Endpoint |

|---|---|---|

| Oncology | Nude mouse with human tumor xenograft | Tumor growth inhibition frontiersin.org |

| Alzheimer's Disease | APP/PS1 transgenic mouse | Improvement in memory (e.g., Morris water maze) |

| Parkinson's Disease | MPTP-induced mouse model | Preservation of dopaminergic neurons, motor function improvement |

| Aging | Senescence-accelerated mouse (SAMP8) | Extension of healthspan or lifespan nih.gov |

Efficacy Studies in Animal Models

A well-designed efficacy study aims to determine if a therapeutic agent can produce the desired effect in a disease model. pharmaron.com Key elements of the study design, excluding specific dosage details, include:

Animal Selection and Acclimatization: Healthy animals of a specific strain, age, and sex are selected and allowed to acclimate to the laboratory environment to reduce stress-related variables.

Group Allocation: Animals are randomly assigned to different groups, including a vehicle control group (receiving the formulation without the active compound) and one or more treatment groups. Blinding of investigators to the treatment allocation is crucial to prevent bias. aacrjournals.org

Route and Frequency of Administration: The method of compound delivery (e.g., oral gavage, intraperitoneal injection, intravenous) and the schedule of administration are defined based on the compound's properties and the disease model.

Endpoint Selection: Primary and secondary endpoints are pre-defined. The primary endpoint is the main measurement of efficacy (e.g., tumor volume, survival time, behavioral score). noblelifesci.com Secondary endpoints can include biomarkers, body weight changes, and histological analysis of tissues to understand the compound's effect on a cellular level.

Study Duration: The length of the study is determined by the time required for the disease to progress in the model and for a therapeutic effect to become apparent.

Throughout the study, animals are monitored for clinical signs to ensure ethical treatment and welfare. researchgate.net The data collected from these studies are essential for deciding whether a compound should advance to clinical trials in humans.

Considerations for Lead Optimization and Candidate Selection

The gem-difluoro group at the 4-position of the chroman ring is a key bioisosteric replacement for a carbonyl or benzylic methylene group. cambridgemedchemconsulting.comdrughunter.comnih.gov This substitution can significantly enhance the metabolic stability of a compound by blocking potential sites of oxidation by cytochrome P450 enzymes. The strong carbon-fluorine bond is resistant to cleavage, thereby reducing the rate of metabolic degradation and potentially prolonging the half-life of the drug in the body. This increased stability is a crucial factor in improving a drug's pharmacokinetic profile, a primary goal of lead optimization.

Furthermore, the introduction of fluorine can modulate the acidity or basicity of nearby functional groups, which can in turn influence a compound's binding affinity for its biological target. The electron-withdrawing nature of the fluorine atoms in the this compound scaffold can impact the pKa of the 6-amino group. This modulation of electronic properties can be critical for optimizing interactions within the target's binding pocket, potentially leading to increased potency and selectivity. Structure-activity relationship (SAR) studies of analogous chroman derivatives have shown that substitutions on the chroman ring are crucial for high potency in various biological targets. acs.orgnih.gov For instance, in the development of SIRT2 inhibitors based on a chroman-4-one scaffold, it was found that electron-withdrawing groups at the 6- and 8-positions were favorable for activity. acs.orgnih.gov

The rigid structure of the chroman ring system also plays a significant role in lead optimization. This conformational rigidity can help to pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the target. This can lead to higher binding affinity and improved selectivity. The amine group at the 6-position provides a versatile handle for further chemical modification, allowing for the exploration of a wide range of substituents to probe the SAR and optimize pharmacokinetic properties.

In the broader context of drug discovery, the synthesis of diverse libraries of compounds based on a privileged scaffold like chroman is a common strategy. nih.govnih.gov The this compound core can serve as a valuable building block for generating novel chemical entities with potentially improved therapeutic profiles.

Below is a hypothetical data table illustrating the types of parameters that would be evaluated during the lead optimization of a series of compounds based on the this compound scaffold. The data presented is for illustrative purposes only, as specific preclinical data for this exact scaffold is not publicly available.

| Compound | R-Group at 6-amino | Target Potency (IC₅₀, nM) | Selectivity (Fold vs. Off-Target) | Metabolic Stability (t½ in human liver microsomes, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| Lead-1 | -H | 500 | 10 | 15 | 2.5 |

| Analog-1A | -CH₃ | 250 | 20 | 30 | 3.1 |

| Analog-1B | -C₂H₅ | 300 | 15 | 25 | 2.8 |

| Analog-1C | -Cyclopropyl | 100 | 50 | 60 | 4.5 |

| Analog-1D | -Phenyl | 50 | 100 | >90 | 5.2 |

This table is a hypothetical representation and does not reflect actual experimental data.

Future Directions and Emerging Research Avenues

Exploration of Novel Therapeutic Areas

The unique structural characteristics of the 4,4-difluorochroman-6-amine scaffold, particularly the presence of the gem-difluoro group, suggest a broad potential for bioactivity across several new therapeutic fields. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry known to enhance properties such as metabolic stability, lipophilicity, and binding affinity. tandfonline.comnih.govencyclopedia.pub For fluorinated chroman derivatives, this has translated into promising preclinical findings in several areas.

Research into related fluorinated heterocyclic compounds has demonstrated significant potential in oncology, virology, and neurology. tandfonline.comparabolicdrugs.comtandfonline.com For instance, various fluorinated molecules have shown efficacy against a spectrum of human solid tumors, including breast, lung, and colon carcinomas. hubspotusercontent10.net Furthermore, certain fluorinated 2-arylchroman-4-one derivatives have exhibited notable antiviral effects, particularly against influenza A, marking them as promising scaffolds for further development. parabolicdrugs.comtandfonline.com

Given these precedents, future research could systematically screen this compound and its analogues against a diverse panel of therapeutic targets.

| Potential Therapeutic Area | Rationale for Exploration | Key Molecular Targets to Investigate |

| Oncology | Fluorinated heterocycles often exhibit anti-proliferative properties. The difluoro group can enhance binding to kinase domains or other cancer-related targets. hubspotusercontent10.net | Receptor Tyrosine Kinases (e.g., EGFR), PARP-1, Sirtuin 2 (SIRT2) nih.govnih.gov |

| Neurodegenerative Diseases | Chroman structures are known to have neuroprotective potential. Fluorination may enhance blood-brain barrier penetration and target engagement. drugbank.com | Monoamine Oxidase (MAO), Acetylcholinesterase, SIRT2 nih.govdrugbank.com |

| Infectious Diseases (Antiviral/Antibacterial) | Fluorinated flavonoids and chalcones have shown potent antiviral and antibacterial activities, attributed to increased lipophilicity and metabolic stability. tandfonline.comparabolicdrugs.comtandfonline.com | Viral proteases and polymerases, bacterial enzymes (e.g., DNA gyrase B) tandfonline.com |

| Inflammatory Disorders | Flavonoids, the parent class of chromans, are recognized for their anti-inflammatory properties. tandfonline.com | Cyclooxygenase (COX) enzymes, pro-inflammatory cytokines |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive accuracy of preclinical development. creation.cowazoku.com For a specific scaffold like this compound, these computational tools offer powerful avenues for exploration.

Predictive Modeling and Virtual Screening: Machine learning models, particularly those used in Quantitative Structure-Activity Relationship (QSAR) studies, can predict the biological activity of novel derivatives of this compound before they are synthesized. nih.govcambridge.org By training algorithms on existing data for fluorinated compounds and chroman analogues, researchers can screen vast virtual libraries to identify candidates with the highest probability of success. nih.govunisg.ch Computational methods are essential for predicting the often-unexpected effects of fluorination on protein-ligand binding. tandfonline.comtandfonline.com Free-energy perturbation approaches, for instance, can perform "computational fluorine scanning" to identify optimal fluorination sites on a lead compound to maximize binding affinity. parabolicdrugs.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core. drugbank.comwazoku.com These algorithms can be programmed to optimize for multiple parameters simultaneously, such as target affinity, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) properties, generating novel structures that human chemists might not have conceived.

Synthesis Planning and Optimization: AI platforms can also streamline the chemical synthesis process. Tools like Synthesis Planning and Rewards-based Route Optimization Workflow (SPARROW) can analyze known chemical reactions to propose the most efficient and cost-effective synthetic routes to new analogues, identifying the necessary materials and experimental steps. hubspotusercontent10.net

| AI/ML Application | Potential Impact on this compound Research |

| QSAR & Predictive Analytics | Rapidly predict the bioactivity and physicochemical properties of virtual derivatives, prioritizing synthetic efforts. cambridge.org |

| Computational Fluorine Scanning | Systematically evaluate the impact of additional fluorination on binding affinity to specific biological targets. parabolicdrugs.com |

| Generative Models | Design novel, optimized molecules based on the core chroman scaffold for specific therapeutic targets. drugbank.comwazoku.com |

| Drug-Target Interaction Prediction | Identify and validate potential biological targets by simulating binding interactions with high accuracy. nih.govbiosolveit.de |

| Automated Synthesis Planning | Accelerate the creation of new analogues by identifying optimal, cost-effective synthetic pathways. hubspotusercontent10.net |

Advanced Fluorination Methodologies for Chroman Systems

The synthesis of fluorinated organic molecules, particularly the introduction of a gem-difluoro group as seen in this compound, remains a challenging area of synthetic chemistry. Future research will benefit from emerging, more efficient fluorination techniques. The development of "late-stage fluorination" methods—which introduce fluorine atoms into complex molecules at a late step in the synthesis—is particularly valuable for creating diverse analogues for drug discovery. tandfonline.comcreation.co

Electrophilic vs. Nucleophilic Fluorination: The two primary approaches involve either an electrophilic fluorine source (like Selectfluor® or N-fluorobenzenesulfonimide) or a nucleophilic fluoride (B91410) source (like potassium fluoride). drugbank.comwazoku.comdrugtargetreview.com Electrophilic methods are often favored for late-stage functionalization due to their high selectivity under mild conditions. drugbank.com Recent advances in visible-light-mediated photocatalysis offer even milder conditions for C-H fluorination, expanding the functional group tolerance of these reactions. hubspotusercontent10.netbiosolveit.de

Catalytic and Specialized Methods: The development of metal-catalyzed reactions (e.g., using palladium or silver) provides powerful ways to form C-F bonds with high precision. tandfonline.comnih.govnih.gov For the specific gem-difluoroalkane moiety, strategies involving the functionalization of gem-difluoroalkenes are particularly relevant. cambridge.orgindianabiosciences.org These methods provide a modular way to construct the core difluorochroman ring system.

| Fluorination Methodology | Description & Reagents | Applicability to this compound |

| Late-Stage C-H Fluorination | Direct replacement of a C-H bond with fluorine on a complex molecule. Often uses metal catalysts (e.g., AgF₂, Pd catalysts) or photocatalysis. parabolicdrugs.comtandfonline.combiosolveit.de | Enables rapid diversification of advanced intermediates or final products to explore structure-activity relationships. |

| Electrophilic Fluorination | Uses reagents with an electron-deficient fluorine atom (e.g., Selectfluor®, NFSI) to react with nucleophilic carbons. wazoku.comdrugtargetreview.com | Suitable for fluorinating electron-rich aromatic rings or enolate precursors to the chroman system. |

| Nucleophilic Fluorination | Uses a fluoride anion source (e.g., KF, CsF) to displace a leaving group. Can be facilitated by phase-transfer catalysts. drugbank.com | Applicable in earlier synthetic steps, for example, in the construction of fluorinated building blocks. |

| Deoxyfluorination | Replaces a hydroxyl group with fluorine. Reagents like PhenoFluor™ can convert phenols directly to aryl fluorides. tandfonline.comnih.gov | Could provide an alternative synthetic route starting from a corresponding 4-hydroxychroman derivative. |

| gem-Difluoroalkene Functionalization | Organocatalytic or photoredox strategies to perform additions across a C=CF₂ double bond, retaining the fluorine atoms. cambridge.orgindianabiosciences.org | A key strategy for constructing the 4,4-difluoro-substituted ring system from versatile alkene precursors. |

Development of Targeted Delivery Systems for this compound

To maximize therapeutic efficacy and minimize potential off-target effects, future research should focus on developing systems to deliver this compound specifically to diseased cells or tissues. The amine group in the molecule provides a convenient chemical handle for conjugation to various delivery platforms.

Nanoparticle-Based Carriers: Encapsulating the compound within nanocarriers like liposomes or polymeric nanoparticles can improve its solubility, stability, and pharmacokinetic profile. nih.govnih.govnih.govjneonatalsurg.comresearchgate.net These nanoparticles can be engineered for targeted delivery through the enhanced permeability and retention (EPR) effect in tumors or by attaching specific ligands (e.g., antibodies, peptides) to their surface that recognize receptors on target cells. nih.govwalshmedicalmedia.com The fluorinated nature of the cargo can also be exploited, as "core-fluorinated" micelles have shown improved cellular uptake. nih.gov

Prodrug Strategies: The 6-amine group can be temporarily masked with a promoiety, creating an inactive prodrug. nih.govnih.gov This promoiety can be designed to be cleaved by specific enzymes or conditions (e.g., pH) found predominantly at the target site, releasing the active drug. Amino acids are attractive promoieties as they can improve water solubility and potentially hijack nutrient transporters for targeted uptake. nih.gov

Antibody-Drug Conjugates (ADCs): For applications in oncology, this compound could be developed as a payload for an ADC. In this approach, the compound is attached via a specialized linker to a monoclonal antibody that specifically targets an antigen on the surface of cancer cells. pegsummiteurope.comastrazeneca.com Upon binding and internalization, the linker is cleaved, releasing the cytotoxic payload directly inside the malignant cell. astrazeneca.com

Collaborative Research Opportunities and Interdisciplinary Approaches

The multifaceted research required to advance a compound like this compound from a laboratory curiosity to a potential therapeutic necessitates a highly collaborative and interdisciplinary approach. parabolicdrugs.comtandfonline.com The traditional silos of academic and industrial research are increasingly being replaced by open innovation models that leverage the unique strengths of each sector. creation.cowazoku.comdrugtargetreview.com

Academia-Industry Partnerships: Academic labs often excel at fundamental biological research, target identification, and the discovery of novel chemical matter. nih.gov Pharmaceutical companies bring expertise in medicinal chemistry optimization, preclinical development, navigating regulatory pathways, and conducting large-scale clinical trials. tandfonline.comdrugbank.com Partnerships can take many forms, from sponsored research agreements and joint projects to participation in larger consortia and public-private partnerships. hubspotusercontent10.netwazoku.comdrugtargetreview.com Such collaborations are essential for translating basic scientific discoveries into tangible medicines. tandfonline.com

Interdisciplinary Teams: Progress will depend on teams that integrate a wide range of expertise. parabolicdrugs.com

Medicinal and Synthetic Chemists to design and create novel analogues. indianabiosciences.orguniversiteitleiden.nlgeorgetown.edu

Computational Chemists and Data Scientists to apply AI/ML for predictive modeling and design. biosolveit.de

Biologists and Pharmacologists to elucidate mechanisms of action and test efficacy in relevant disease models.

Formulation Scientists to develop advanced drug delivery systems.

Clinical Researchers to design and execute trials to evaluate safety and efficacy in patients.

This synergistic approach, where knowledge and resources are shared across disciplines and organizational boundaries, will be the cornerstone for unlocking the therapeutic promise of this compound and other innovative chemical entities. parabolicdrugs.comnih.gov

Conclusion

Summary of Key Research Findings and Contributions

The primary contribution of research into molecules like 4,4-Difluorochroman-6-amine is the expansion of the chemical toolbox available to medicinal chemists. The synthesis and characterization of such fluorinated building blocks pave the way for the creation of new chemical entities with potentially improved drug-like properties.

Unanswered Questions and Future Research Imperatives

The lack of extensive research on this compound leaves many questions unanswered. Future research should focus on developing efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, comprehensive biological screening is necessary to identify its potential molecular targets and therapeutic applications.

Broader Impact of this compound Research on Pharmaceutical Innovation

The exploration of novel fluorinated scaffolds like this compound contributes to the broader understanding of the role of fluorine in drug design. The insights gained from studying such molecules can be applied to the optimization of other drug candidates, ultimately leading to the development of safer and more effective medicines. The continued investigation into such unique chemical structures is essential for driving innovation in the pharmaceutical industry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4-Difluorochroman-6-amine, considering fluorination efficiency and regioselectivity?

- Methodological Answer : Fluorinated chroman derivatives are typically synthesized via catalytic hydrogenation or nucleophilic fluorination. For regioselective fluorination, palladium-catalyzed hydrogenation of nitro intermediates (e.g., converting nitro groups to amines) is effective, as demonstrated in analogous pyridine derivatives . Alternatively, electrophilic fluorination agents (e.g., Selectfluor®) can introduce fluorine atoms at specific positions, though steric and electronic effects of the chroman ring must be evaluated to avoid side reactions . Key parameters include reaction temperature (20–80°C), solvent polarity (e.g., DMF vs. THF), and catalyst loading (5–10% Pd/C).

Q. Which analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal for detecting fluorinated amines. Use a C18 column (2.1 × 50 mm, 1.7 μm) with a gradient mobile phase (0.1% formic acid in water/acetonitrile). Validate sensitivity (LOD < 0.1 ng/mL) and matrix effects by spiking internal standards (e.g., deuterated analogs). This approach is validated for structurally similar perfluoroalkyl substances (PFAS) in serum and plasma .

Q. How does the fluorine substitution pattern influence the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Stability studies should compare this compound with non-fluorinated analogs. Conduct accelerated degradation experiments (e.g., 40°C/75% RH for 4 weeks) and analyze via HPLC-UV. Fluorine’s electron-withdrawing effects typically enhance thermal stability but may increase susceptibility to hydrolysis in acidic conditions (pH < 3). Monitor degradation products (e.g., defluorinated byproducts) using high-resolution MS .

Advanced Research Questions

Q. How can researchers resolve contradictory biological activity data between cell-based assays and in vivo models for this compound?

- Methodological Answer : Discrepancies often arise from bioavailability differences or metabolite interference. Perform pharmacokinetic studies to measure plasma half-life and tissue distribution. Use radiolabeled ¹⁴C-4,4-Difluorochroman-6-amine to track absorption and metabolism. For cell assays, confirm compound stability in culture media (e.g., via LC-MS) and rule out off-target effects using CRISPR knockouts. Meta-analysis tools like I² or H statistics can quantify heterogeneity across studies .

Q. What strategies differentiate structure-activity relationships (SAR) between fluorine position and chroman ring modifications?

- Methodological Answer : Design a library of analogs with systematic substitutions:

- Fluorine position : Synthesize 5,5-difluoro and 6,6-difluoro isomers.

- Ring modifications : Introduce methyl or methoxy groups at positions 2 or 7.

Test analogs in parallel assays (e.g., enzyme inhibition, receptor binding). Use molecular docking to correlate activity with steric/electronic parameters (e.g., LogP, polar surface area). For fluorinated pyridines, fluorine at meta positions often enhances binding affinity due to reduced steric hindrance .

Q. What in silico approaches predict metabolic pathways and toxicity risks for this compound?

- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) simulations with ADMET prediction tools (e.g., SwissADME, ProTox-II). Focus on cytochrome P450-mediated oxidation (CYP3A4/2D6) and glucuronidation. Validate predictions using human liver microsomes (HLMs) and recombinant enzymes. For fluorinated compounds, prioritize metabolites retaining fluorine atoms (e.g., N-oxide derivatives), as defluorination may generate toxic intermediates .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Solubility discrepancies may stem from polymorphic forms or impurities. Characterize crystalline vs. amorphous forms via X-ray diffraction (XRD) and differential scanning calorimetry (DSC). Measure solubility in solvents (e.g., DMSO, ethanol, hexane) using nephelometry or UV-Vis. For fluorinated amines, solubility often decreases with higher fluorine content due to reduced polarity, but ortho-fluorine can enhance solubility via intramolecular hydrogen bonding .

Q. What experimental designs mitigate batch-to-batch variability in synthetic yields of this compound?

- Methodological Answer : Standardize starting material purity (>98%) and reaction conditions (e.g., inert atmosphere, moisture control). Use design of experiments (DoE) to optimize critical parameters (e.g., catalyst type, stoichiometry). For fluorination steps, monitor reaction progress in real-time via ¹⁹F NMR to detect intermediates. Reproducibility issues in analogous compounds were resolved by replacing hygroscopic reagents with stabilized alternatives .

Tables for Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.